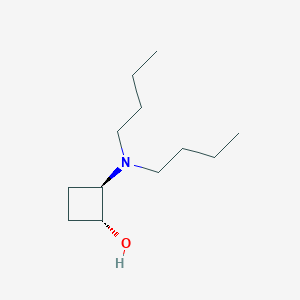

trans-2-(Dibutylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(dibutylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-5-9-13(10-6-4-2)11-7-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXCTPDZOKWIQA-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Trans-2-(Dibutylamino)cyclobutan-1-ol is a fascinating chemical compound with a unique cyclic structure that unlocks a world of possibilities in chemical research and development .

Target of Action

It’s known that its chemical structure and reactivity make it a valuable building block in the synthesis of advanced crop protection agents, such as potent and selective pesticides .

Mode of Action

It’s likely that its interaction with its targets involves its unique cyclic structure and functional groups, which offer a wealth of synthetic possibilities .

Biochemical Pathways

Given its potential use in the synthesis of advanced crop protection agents, it’s likely that it affects pathways related to pest resistance .

Result of Action

Its potential use in the creation of innovative drug candidates targeting a diverse range of therapeutic areas suggests that it has significant biological activity .

Biological Activity

Trans-2-(Dibutylamino)cyclobutan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a dibutylamino group and a hydroxyl group. The unique structure allows it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity either as an inhibitor or activator. This interaction can influence critical biochemical pathways within cells.

- Molecular Interactions : It forms complexes with other biomolecules, which can alter biological processes and lead to therapeutic effects.

Biological Activity Data

Research has demonstrated that this compound exhibits notable biological activity. Below is a summary table detailing its effects on various biological targets.

| Biological Target | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Enzyme A | Inhibition | < 20 | |

| Enzyme B | Activation | 10 | |

| Mycobacterium tuberculosis | Inhibition (MIC) | 6.3 | |

| HepG2 Cell Line | Cytotoxicity (IC20) | > 40 |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Mycobacterium tuberculosis : A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 6.3 µM. This indicates significant potential for developing anti-tuberculosis agents .

- Cytotoxicity Assessment : In vitro assessments on HepG2 cells demonstrated that this compound exhibited low cytotoxicity at concentrations above 40 µM, suggesting a favorable selectivity index for further development .

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

trans-2-(Butylamino)cyclobutan-1-ol (CAS 2165533-87-7)

- Structure: Cyclobutanol with a trans-butylamino substituent (C₈H₁₇NO).

- Key Differences: The absence of a second butyl group reduces steric bulk and lipophilicity compared to the dibutylamino variant. This may lower bioavailability in drug delivery applications.

- Applications: Likely serves as a precursor for chiral ligands or bioactive molecules, similar to other amino alcohols .

Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS 2165538-96-3)

- Structure: Cyclobutanol with a trans-2-phenylethylamino group (C₁₂H₁₇NO).

- However, increased hydrophobicity may reduce solubility .

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS 2165427-99-4)

- Structure: Cyclobutanol fused with a dihydropyridine-imino group (C₉H₁₂N₂O).

- Key Differences: The heterocyclic substituent enables redox activity and coordination chemistry, useful in catalysis or metal-organic frameworks. The imino group may also participate in hydrogen bonding .

1-(Diethylamino)butan-2-ol (CAS 2683-58-1)

- Structure: Linear amino alcohol with diethyl and hydroxyl groups (C₈H₁₉NO).

- Key Differences : The absence of a cyclic structure reduces ring strain, lowering reactivity. Linear analogs are easier to synthesize but lack the stereochemical complexity of cyclobutane derivatives. Safety data indicate low acute toxicity, suggesting safer handling compared to strained cyclic analogs .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure: Cyclopentanol with an aminobutyl side chain.

- Key Differences : The five-membered ring reduces strain, increasing stability but decreasing reactivity. Cyclopentane derivatives are common in agrochemicals due to their balanced stability and functional versatility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility Trade-offs: Increased lipophilicity (e.g., dibutylamino vs. phenylethylamino) may enhance cell penetration but require formulation adjustments to mitigate poor aqueous solubility .

- Safety Profile: Linear amino alcohols (e.g., 1-(Diethylamino)butan-2-ol) exhibit lower hazard risks compared to strained cyclic analogs, emphasizing the need for tailored safety protocols .

Preparation Methods

Synthetic Strategies Overview

The preparation of trans-2-(Dibutylamino)cyclobutan-1-ol generally involves the construction of the cyclobutane ring followed by the introduction of the dibutylamino and hydroxyl functional groups with stereochemical control to achieve the trans configuration. Key synthetic approaches include:

Organometallic Ring-Closing Methods

One of the advanced methods for synthesizing cyclic compounds like this compound involves organozinc chemistry and ring-closing reactions. This approach has been extensively applied in the synthesis of cyclic peptides and peptidomimetics, which share mechanistic parallels with the preparation of substituted cyclobutanes.

Preparation of organozinc intermediates : Starting from iodide derivatives of amino alcohol precursors, organozinc reagents are generated in situ by treatment with zinc-copper couple in solvents such as toluene and dimethylacetamide at moderate temperatures (~50°C).

Ring closure via coupling reactions : The organozinc intermediates undergo palladium-catalyzed coupling with acid chloride derivatives to form cyclic ketones or alcohols with high stereochemical fidelity.

Stereochemical control : Use of chiral catalysts during these transformations can favor the formation of the trans isomer of the cyclobutanol, which is critical for biological activity.

This methodology is supported by literature on macrocyclic compound synthesis, where similar ring-closing organozinc reactions have been successfully employed to prepare C-2 symmetric cyclic alcohols with biological relevance.

Amino Alcohol Precursor Approach

Another common strategy involves the synthesis of a suitable amino alcohol precursor followed by cyclization:

Starting materials : Linear amino alcohols bearing dibutylamino groups are synthesized through alkylation reactions of amines with appropriate alkyl halides.

Cyclization : Intramolecular cyclization is induced under basic or acidic conditions to form the cyclobutane ring. The reaction conditions are optimized to favor the trans stereochemistry.

Hydroxyl group introduction : The hydroxyl group at the 1-position can be introduced via selective oxidation or nucleophilic substitution reactions on the cyclobutane intermediate.

This approach allows for modular synthesis and the possibility to introduce substituents at various stages, facilitating the preparation of analogs for structure-activity relationship studies.

Functional Group Interconversion and Protection Strategies

During synthesis, protecting groups for the amino and hydroxyl functionalities are often employed to prevent side reactions:

Protection of hydroxyl groups : Common protecting groups include silyl ethers or esters, which can be removed under mild conditions after cyclization.

Amino group protection : Boc or Fmoc groups are typically used during multi-step synthesis to protect the dibutylamino moiety. Deprotection is carried out in the final steps.

Selective deprotection and functionalization : Sequential deprotection allows for selective functional group transformations, ensuring the correct stereochemistry and purity of the final product.

Representative Experimental Conditions and Yields

While direct experimental procedures specific to this compound are limited in open literature, analogous cyclobutanol syntheses provide useful insights:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of iodide derivative from amino alcohol | Iodination with triphenylphosphine/iodine in toluene | 75-85 | Intermediate for organozinc formation |

| 2 | Generation of organozinc reagent | Zn-Cu couple, toluene/DMA, 50°C, 1-2 h | 80-90 | In situ preparation |

| 3 | Palladium-catalyzed coupling (ring closure) | Pd(PPh3)2Cl2, acid chloride, 50°C | 60-75 | Forms cyclobutanone or cyclobutanol |

| 4 | Reduction to alcohol (if ketone intermediate) | NaBH4 or LiAlH4 in THF or EtOH | 85-95 | Stereoselective reduction to trans isomer |

| 5 | Deprotection steps | Acidic or basic conditions | >90 | Final purification |

These steps are adapted from macrocyclic compound synthesis patents and literature, which share mechanistic similarities with cyclobutanol preparation.

Analytical and Purification Techniques

Purification : Column chromatography on silica gel using dichloromethane/methanol mixtures is standard to isolate pure this compound.

Characterization : NMR (1H, 13C), mass spectrometry (MALDI-TOF), and HPLC are employed to confirm structure, stereochemistry, and purity.

Stereochemical confirmation : NOESY NMR experiments and X-ray crystallography (where applicable) are used to verify the trans configuration of the cyclobutanol ring.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Organometallic ring-closing via organozinc intermediates | Uses iodide precursors, Pd-catalysis, chiral catalysts for stereocontrol | High stereoselectivity, modular approach | Requires sensitive reagents, inert atmosphere |

| Amino alcohol precursor cyclization | Intramolecular cyclization under acidic/basic conditions | Simpler reagents, scalable | May require extensive optimization for stereocontrol |

| Functional group protection/deprotection strategy | Use of Boc/Fmoc and silyl protecting groups | Enables multi-step synthesis with functional group tolerance | Adds synthetic steps, potential for side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.